2,4,5-Tribromo-phenol Acetate
CAS No.:
Cat. No.: VC15884541
Molecular Formula: C8H5Br3O2
Molecular Weight: 372.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Br3O2 |
|---|---|
| Molecular Weight | 372.84 g/mol |
| IUPAC Name | (2,4,5-tribromophenyl) acetate |
| Standard InChI | InChI=1S/C8H5Br3O2/c1-4(12)13-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3 |
| Standard InChI Key | XWFKINZCCVZUKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1Br)Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenolic ring substituted with bromine atoms at the 2-, 4-, and 5-positions, coupled with an acetyloxy group at the 1-position. This arrangement contrasts with the 2,4,6-tribromophenyl acetate isomer, where bromines occupy the 2,4,6-positions .
Theoretical Physicochemical Parameters
The acetate group increases hydrophobicity compared to the parent phenol, potentially enhancing lipid membrane permeability .
Synthesis and Production Methods
Esterification of 2,4,5-Tribromophenol
Theoretical synthesis routes mirror methods for analogous bromophenyl acetates :
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Acid-Catalyzed Esterification:
Reaction conditions: Reflux at 120°C for 6–8 hours, yielding ~70–85% crude product. -
Purification: Recrystallization in hexane/ethyl acetate (3:1) or silica gel chromatography.
Industrial-scale production would require optimized catalyst systems (e.g., DMAP) to minimize side reactions .
Applications in Scientific Research
Flame Retardancy
Brominated acetates often serve as precursors for polymeric flame retardants. While 2,4,6-isomers dominate industrial use , the 2,4,5-substitution pattern may alter thermal stability:
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Theoretical Decomposition: Sequential debromination above 250°C, releasing HBr gas to quench free radicals.
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Synergistic Effects: Potential use with antimony trioxide to enhance fire suppression efficiency.
Organic Synthesis
The acetate group acts as a protecting moiety, enabling regioselective functionalization of the aromatic ring. Comparative studies suggest bromine positioning influences electrophilic substitution kinetics .
Biological Activity and Toxicological Profile
Metabolic Pathways
In vivo hydrolysis likely regenerates 2,4,5-tribromophenol, a compound with documented cytotoxicity:
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Hepatic Metabolism: Cytochrome P450-mediated oxidation forms reactive quinones, inducing oxidative stress .
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Genotoxicity Potential: Bromophenols intercalate into DNA, causing frameshift mutations in bacterial assays .
Risk Assessment Framework
The European Food Safety Authority (EFSA) established a benchmark dose (BMDL₁₀) of 353 mg/kg/day for 2,4,6-tribromophenol-induced nephrotoxicity . Extrapolating to the acetate:
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Margin of Exposure (MOE):
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Estimated Dietary Exposure: <0.1 μg/kg/day (assuming similar occurrence to 2,4,6-TBP ).
Environmental Impact and Degradation
Persistence Metrics
Degradation Byproducts
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Primary metabolite: 2,4,5-Tribromophenol (persistent organic pollutant).
Comparative Analysis with Structural Analogs
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